4-(2-Phenylpropan-2-yl)aniline
Overview
Description
“4-(2-Phenylpropan-2-yl)aniline” is a chemical compound with the molecular formula C15H17N . It is also known as "4-(1-methyl-1-phenylethyl)-N-phenylbenzenamine" . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The molecular structure of “4-(2-Phenylpropan-2-yl)aniline” is characterized by a central nitrogen atom bonded to a phenyl group and a 2-phenylpropan-2-yl group . The InChI code for this compound is 1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H .Physical And Chemical Properties Analysis
“4-(2-Phenylpropan-2-yl)aniline” is a solid at room temperature . Its molecular weight is approximately 247.77 g/mol .Scientific Research Applications
Electroluminescence and Organic Electronics
4-(2-Phenylpropan-2-yl)aniline derivatives have been explored in the domain of electroluminescence and organic electronics. For instance, compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline show intense fluorescence emission and form stable amorphous glasses. These characteristics make them suitable as emitting materials in organic electroluminescent devices, capable of emitting multicolor light including white. Their use as host materials for emissive dopants allows color tuning and enhances device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Electrochromic Materials
Derivatives of 4-(2-Phenylpropan-2-yl)aniline have been synthesized and employed in the creation of electrochromic materials. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for applications in NIR electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017).
Photovoltaic Materials
Certain phenyl-oligothiophene derivatives containing 4-(2-Phenylpropan-2-yl)aniline structures have shown promise as photovoltaic materials. Their thermal, photophysical, electrochemical, and morphological properties suggest potential use in organic thin film materials and photovoltaic devices. These compounds exhibit good thermal stability, efficient fluorescence, and strong intermolecular interactions, which are advantageous for such applications (Niu, Lu, Sun, Li, & Tao, 2013).
Corrosion Inhibition
4-(2-Phenylpropan-2-yl)aniline derivatives have been investigated for their role in corrosion inhibition. A specific compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, demonstrated efficient corrosion inhibition in acidic environments, particularly for mild steel. Its adsorption on the steel surface follows Langmuir’s isotherm, and it shows a significant correlation between quantum chemical calculations and inhibition efficiency (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Electroluminescent Application in OLEDs
4-(2-Phenylpropan-2-yl)aniline based compounds, particularly those undergoing cyclometalation with platinum, have been used in organic light-emitting diode (OLED) applications. These complexes show promising characteristics like structured emission spectra, long lifetimes, and efficient energy transfer, making them suitable for use in OLEDs with high external quantum efficiency (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).
Safety and Hazards
“4-(2-Phenylpropan-2-yl)aniline” is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
4-(2-phenylpropan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKAVHSHJVKFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989715 | |
Record name | 4-(2-Phenylpropan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6962-10-3 | |
Record name | NSC35624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Phenylpropan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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